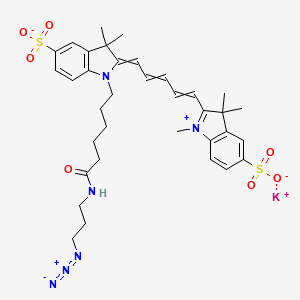
Sulfo-Cyanine5 azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
diSulfo-Cy3 azide is a water-soluble dye containing an azide group, which enables Click Chemistry. The absorbance and emission of the dye are identical to Cy3 fluorophore. This reagent is designed for the labeling of sensitive molecules such as proteins, and even intact biological objects in water phase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diSulfo-Cy3 azide involves the incorporation of sulfonated Cy3 into the azide group. The preparation of PEG azide derivative, for instance, involves the reaction of MeO-PEG(2000)-OH with chlorosulfonyl isocyanate in dichloromethane at room temperature . This method can be adapted for the synthesis of diSulfo-Cy3 azide by using appropriate starting materials and reaction conditions.
Industrial Production Methods
Industrial production of diSulfo-Cy3 azide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
diSulfo-Cy3 azide undergoes various types of chemical reactions, including:
Click Chemistry: The azide group in diSulfo-Cy3 azide enables it to participate in Click Chemistry reactions, forming stable triazole linkages with alkynes.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of diSulfo-Cy3 azide include alkynes, copper catalysts, and reducing agents. The reactions are typically carried out under mild conditions to preserve the integrity of the dye .
Major Products
The major products formed from the reactions of diSulfo-Cy3 azide include triazole-linked conjugates and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
diSulfo-Cy3 azide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of diSulfo-Cy3 azide involves its ability to form stable triazole linkages through Click Chemistry. The azide group reacts with alkynes in the presence of a copper catalyst to form triazole rings, which are highly stable and fluorescent. This property makes diSulfo-Cy3 azide an ideal reagent for labeling and detecting various molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diSulfo-Cy3 azide include:
Cy3: A widely used fluorescent dye with similar spectral properties.
Cy5: Another fluorescent dye with a different emission wavelength.
TAMRA: A fluorescent dye with different spectral properties and applications.
Uniqueness
diSulfo-Cy3 azide is unique due to its high water solubility, bright fluorescence, and stability under various conditions. Its ability to participate in Click Chemistry reactions makes it a versatile tool for labeling and detecting a wide range of molecules .
Properties
Molecular Formula |
C35H43KN6O7S2 |
|---|---|
Molecular Weight |
763.0 g/mol |
IUPAC Name |
potassium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
InChI |
InChI=1S/C35H44N6O7S2.K/c1-34(2)27-23-25(49(43,44)45)16-18-29(27)40(5)31(34)13-8-6-9-14-32-35(3,4)28-24-26(50(46,47)48)17-19-30(28)41(32)22-11-7-10-15-33(42)37-20-12-21-38-39-36;/h6,8-9,13-14,16-19,23-24H,7,10-12,15,20-22H2,1-5H3,(H2-,37,42,43,44,45,46,47,48);/q;+1/p-1 |
InChI Key |
OUOBEWSMOOZRDW-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















